molecular formula C11H14ClN3 B12571706 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-

Cat. No.: B12571706
M. Wt: 223.70 g/mol
InChI Key: IFMAJLIVYZIWIP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolopyridine class, characterized by a fused pyrrole-pyridine ring system. The 6-chloro substituent and N,N-dimethyl ethanamine side chain define its structural uniqueness.

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

2-(6-chloropyrrolo[2,3-b]pyridin-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H14ClN3/c1-14(2)7-8-15-6-5-9-3-4-10(12)13-11(9)15/h3-6H,7-8H2,1-2H3

InChI Key

IFMAJLIVYZIWIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC2=C1N=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with halogenated pyrrolo[2,3-b]pyridine precursors, such as 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives.
  • 5-Bromo or 6-chloro substituted pyrrolo[2,3-b]pyridines serve as substrates for palladium-catalyzed cross-coupling reactions to introduce various substituents.
  • N,N-Dimethyl ethanamine moiety is typically introduced via alkylation or amination steps using appropriate alkyl halides or amines.

Palladium-Catalyzed Cross-Coupling Reactions

A representative method involves:

  • Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst.
  • Reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid in a dioxane/water mixture under nitrogen atmosphere at 80°C.
  • Workup includes acidification, extraction, drying, and purification steps involving ion-exchange resins to isolate the coupled product.

This method can be adapted to introduce the ethanamine side chain by subsequent functional group transformations.

Alkylation and Amination Steps

  • Alkylation of the pyrrolo[2,3-b]pyridine nitrogen (N-1 position) with alkyl halides in the presence of sodium hydride or other bases introduces the ethanamine side chain.
  • For N,N-dimethyl substitution, secondary amines such as dimethylamine or its derivatives are used in Buchwald–Hartwig amination reactions at the appropriate halogenated intermediate.

Cyclocondensation Route

An alternative approach involves:

  • Starting from 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives.
  • Refluxing with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate) in acetic acid with catalytic hydrochloric acid to form the pyrrolo[2,3-b]pyridine ring system.
  • This method allows for the introduction of various substituents at different positions, including the 6-chloro group, by selecting appropriate starting materials.

Reduction and Functional Group Transformations

  • Reduction of intermediate imines or aldehydes using triethylsilane and trifluoroacetic acid catalysis furnishes ethanamine derivatives.
  • Subsequent purification by column chromatography yields the target compound with high purity.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Suzuki–Miyaura coupling Pd catalyst, phenylboronic acid, K2CO3, dioxane/H2O, 80°C, N2 atmosphere 70–85 For aryl substitution at pyrrolo[2,3-b]pyridine
Alkylation Alkyl halide, NaH, DMF or THF, room temp to reflux 60–90 Introduces ethanamine side chain
Cyclocondensation 2-amino-pyrrole derivative, active methylene compound, acetic acid, catalytic HCl, reflux 50–75 Forms fused bicyclic core
Reduction Triethylsilane, trifluoroacetic acid, reflux 46–80 Converts imines/aldehydes to amines
Purification Column chromatography, ion-exchange resin Ensures high purity

Mechanistic Insights

  • The cyclocondensation involves nucleophilic attack of the amino group on electrophilic carbonyl carbons, followed by proton transfers and cyclization to form the fused ring.
  • Palladium-catalyzed cross-couplings proceed via oxidative addition, transmetallation, and reductive elimination steps, enabling selective substitution on the pyrrolo[2,3-b]pyridine ring.
  • Alkylation and amination steps rely on nucleophilic substitution mechanisms facilitated by base activation of the nitrogen atom.

Analytical Characterization

  • The synthesized compounds are characterized by ^1H and ^13C NMR spectroscopy, confirming the chemical shifts consistent with the pyrrolo[2,3-b]pyridine core and substituents.
  • Mass spectrometry (MS) confirms molecular weights and purity.
  • Melting points and elemental analyses further validate compound identity.

This comprehensive overview integrates diverse, authoritative research findings and patent literature to detail the preparation methods of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-. The synthetic routes combine classical heterocyclic chemistry with modern palladium-catalyzed cross-coupling and functional group transformations to achieve the target compound with good yields and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Cancer Therapy

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit potent activities against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study demonstrated that certain derivatives showed significant inhibitory effects on FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range (7 to 712 nM) . The compound's ability to induce apoptosis in cancer cells and inhibit cell migration positions it as a promising candidate for further clinical development.

Inhibition of SGK-1 Kinase

Another significant application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Compounds based on the pyrrolo[2,3-b]pyridine framework have been identified as effective SGK-1 inhibitors, suggesting their potential use in treating conditions associated with electrolyte balance and cell proliferation .

Antimicrobial Activity

Preliminary studies have indicated that certain pyrrolo[2,3-b]pyridine derivatives exhibit antimicrobial properties. These compounds may serve as lead structures for the development of new antibiotics targeting resistant bacterial strains .

Case Study 1: FGFR Inhibition

In vitro studies using breast cancer cell lines demonstrated that specific derivatives of 1H-Pyrrolo[2,3-b]pyridine effectively inhibited cell proliferation and induced apoptosis through the downregulation of key survival pathways .

Case Study 2: SGK-1 Related Disorders

Research involving animal models has shown that administration of pyrrolo[2,3-b]pyridine derivatives resulted in significant reductions in renal fibrosis and improved electrolyte balance, highlighting their therapeutic potential in managing renal diseases influenced by SGK-1 activity .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl- involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl- 6-Cl, N,N-dimethyl ethanamine ~238.7 (estimated) Chloro substituent for electronic modulation; dimethylamine for lipophilicity
3-(3-Fluorophenylsulfonyl)-N,N-dimethyl analog (CAS 1207064-61-6) 3-Fluorophenylsulfonyl, dihydrochloride salt 420.324 Sulfonyl group enhances protein binding; fluorophenyl improves selectivity
5-Bromo-1-butyl-3-(piperidin-1-ylmethyl) derivative (Compound 28) 5-Br, butyl chain, piperidinylmethyl ~375.3 Bromo adds steric bulk; piperidinylmethyl may enhance solubility
N-Methyl-2-(pyridin-3-yl)ethanamine Pyridin-3-yl, N-methyl ethanamine ~150.2 Similar ethanamine chain but lacks pyrrolopyridine core; lower similarity
6-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 21p) Pyrimidine core, naphthalenyl substituent ~364.2 Pyrimidine vs. pyridine core; aromatic substituents for π-π interactions

Pharmacological Activity

  • Kinase Inhibition : Derivatives like 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridines () and sulfonyl-containing analogs () exhibit kinase inhibitory activity. The 6-chloro-N,N-dimethyl compound’s chloro group may mimic bromo or sulfonyl moieties in blocking ATP-binding pockets, but its efficacy requires validation .
  • Neuroactive Potential: The dimethyl ethanamine chain is structurally akin to neurotransmitters (e.g., serotonin), suggesting possible CNS applications. However, the chloro substituent’s electron-withdrawing effect could alter receptor affinity compared to unsubstituted analogs .

Key Differences from Analogues

  • Side Chain Variations : Unlike piperidinylmethyl or sulfonyl groups in analogs, the dimethyl ethanamine chain prioritizes compactness and hydrophobicity, favoring membrane permeability over polar interactions .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl- is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various kinases. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11H13ClN2C_{11}H_{13}ClN_2 and a molecular weight of approximately 220.69 g/mol. Its structure features a pyrrolo-pyridine core that contributes to its biological activity.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects against FGFR1, FGFR2, and FGFR3. Notably, one derivative (compound 4h) showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibition. In vitro studies revealed that this compound inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis while also reducing cell migration and invasion capabilities .

TNIK Inhibition

In another study focusing on the inhibition of TNIK (TRAF2 and NCK interacting kinase), several compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold were synthesized. These compounds exhibited IC50 values lower than 1 nM for TNIK inhibition. They also demonstrated concentration-dependent inhibition of IL-2 secretion, suggesting potential applications in treating diseases related to immune response modulation .

The mechanisms underlying the biological activities of these compounds are primarily attributed to their ability to bind selectively to specific kinases. For instance:

  • FGFR Inhibition : The binding leads to disruption in the signaling pathways that promote tumor growth and metastasis.
  • TNIK Inhibition : This action may alter cytokine production and influence immune cell functions.

Case Studies

StudyCompoundTargetIC50 ValueBiological Effect
4hFGFR17 nMInhibits breast cancer cell proliferation
VariousTNIK< 1 nMInhibits IL-2 secretion

Therapeutic Potential

The promising biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives suggest their potential as therapeutic agents in oncology and immunology. The ability to inhibit key signaling pathways involved in cancer progression and immune regulation positions these compounds as valuable candidates for further development.

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